16-Hydroxyhexadecanoic acid

Catalog No.
S601080
CAS No.
506-13-8
M.F
C16H32O3
M. Wt
272.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
16-Hydroxyhexadecanoic acid

CAS Number

506-13-8

Product Name

16-Hydroxyhexadecanoic acid

IUPAC Name

16-hydroxyhexadecanoic acid

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

InChI

InChI=1S/C16H32O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h17H,1-15H2,(H,18,19)

InChI Key

UGAGPNKCDRTDHP-UHFFFAOYSA-N

SMILES

Array

Synonyms

16-hydroxyhexadecanoic acid, 16-hydroxypalmitic acid, omega-hydroxypalmitic acid

Canonical SMILES

C(CCCCCCCC(=O)O)CCCCCCCO

The exact mass of the compound 16-Hydroxyhexadecanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159292. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Palmitic Acids - Supplementary Records. It belongs to the ontological category of omega-hydroxy-long-chain fatty acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]. However, this does not mean our product can be used or applied in the same or a similar way.

16-Hydroxyhexadecanoic acid (also known as Juniperic Acid) is a C16 omega-hydroxy fatty acid. Its defining structural feature is the presence of a carboxyl group on one end of the sixteen-carbon chain and a primary hydroxyl group at the opposite (omega) end. This bifunctional nature makes it a key monomeric building block for the plant biopolymer cutin, which forms a protective layer on plant surfaces. In industrial and research settings, this structure allows it to undergo self-condensation to form linear polyesters or intramolecular cyclization (lactonization) to produce valuable macrocyclic compounds. Its physical properties, such as a distinct melting point, differentiate it from other common fatty acids and are critical for its processing and application suitability.

Substituting 16-hydroxyhexadecanoic acid with chemically similar compounds introduces critical functional compromises. Using its non-hydroxylated analog, palmitic acid, eliminates the hydroxyl functionality, making it unsuitable for polyester synthesis or lactonization. Choosing an internally-hydroxylated fatty acid, such as the common industrial substitute 12-hydroxystearic acid, fundamentally alters polymerization, leading to branched or pendant-functionalized polymers instead of linear chains, and changes the resulting macrocycle ring size, which is critical in fragrance applications. The use of hexadecanedioic acid, the corresponding dicarboxylic acid, would necessitate the addition of a diol co-monomer to form a polyester, complicating stoichiometry and process control. Therefore, for applications requiring a C16 linear polyester backbone or a specific 17-membered macrocyclic lactone, 16-hydroxyhexadecanoic acid's specific ω-hydroxy structure is essential and non-negotiable.

Essential Precursor for Specific Macrocyclic Musk Fragrances

16-Hydroxyhexadecanoic acid and its unsaturated analog, ambrettolic acid (16-hydroxy-7-hexadecenoic acid), are direct precursors for the synthesis of 17-membered macrocyclic lactones like ambrettolide, a highly valued musk fragrance. The terminal C16 ω-hydroxy acid structure is essential for the intramolecular cyclization (macrolactonization) that forms the specific ring size responsible for its characteristic scent. Using a different chain length, such as 12-hydroxystearic acid (a C18 acid), would result in a completely different, larger ring structure, failing to produce the target fragrance molecule.

Evidence DimensionPrecursor suitability for target molecule synthesis
Target Compound DataDirect precursor to 17-membered ring lactones (e.g., ambrettolide) via macrolactonization.
Comparator Or BaselineOther hydroxy acids (e.g., C12, C18) would produce different, non-target ring sizes. Non-hydroxy acids (e.g., palmitic acid) cannot undergo lactonization.
Quantified DifferenceQualitative but absolute: only the C16 ω-hydroxy acid backbone yields the target 17-membered ring.
ConditionsMacrolactonization reaction for fragrance synthesis.

For the synthesis of specific high-value macrocyclic musks, the precise C16 chain length and terminal hydroxyl group are non-negotiable structural requirements.

Higher Melting Point Enables Specific Thermal Processing Windows

16-Hydroxyhexadecanoic acid exhibits a melting point in the range of 94–98 °C. This is significantly higher than that of its non-hydroxylated C16 analog, palmitic acid (melting point ~63 °C), and the common C18 substitute, 12-hydroxystearic acid (melting point ~76-82 °C). This elevated melting point is a critical parameter for melt-processing applications, such as polycondensation reactions, providing a distinct and higher temperature window for processing compared to these common substitutes. This allows for process conditions that might be incompatible with the lower melting points of the alternatives.

Evidence DimensionMelting Point (°C)
Target Compound Data94–98 °C
Comparator Or BaselinePalmitic Acid: ~63 °C; 12-Hydroxystearic Acid: ~76-82 °C
Quantified Difference+31 to +35 °C vs. Palmitic Acid; +12 to +22 °C vs. 12-Hydroxystearic Acid
ConditionsStandard atmospheric pressure.

The higher melting point provides a wider and distinct thermal processing window, which is a key selection criterion for melt polymerization, formulation, and specialty grease manufacturing.

Enables Synthesis of Linear, Semicrystalline Biopolyesters

The ω-hydroxy acid structure of 16-hydroxyhexadecanoic acid enables its direct self-condensation into a linear aliphatic polyester, poly(16-hydroxyhexadecanoate). This contrasts with internally-functionalized monomers like 12-hydroxystearic acid, which would produce polymers with pendant side-groups, disrupting chain packing and crystallinity. While direct data for poly(16-hydroxyhexadecanoate) is sparse, its structure is analogous to other linear poly(hydroxy acids) where the long methylene chain (-(CH2)14-) imparts flexibility and crystallinity, key determinants of the final material's mechanical and thermal properties. This linear structure is unobtainable with mid-chain hydroxylated analogs.

Evidence DimensionResulting Polymer Architecture
Target Compound DataLinear polyester chain.
Comparator Or Baseline12-Hydroxystearic acid: Polymer with C6 side-chains. Palmitic acid: No polymerization.
Quantified DifferenceQualitative: Linear vs. Branched/Pendant architecture.
ConditionsPolycondensation reaction.

This compound is the correct choice for producing linear, semicrystalline C16-based biopolyesters, as common substitutes yield fundamentally different polymer architectures with altered mechanical and thermal properties.

Synthesis of High-Value Macrocyclic Musks

This compound is the specific precursor required for producing 17-membered macrocyclic lactone fragrances, such as ambrettolide. Its C16 chain length and terminal hydroxyl group are structurally essential for the macrolactonization reaction that defines the final product's olfactory properties.

Development of Specialty Biopolyesters and Copolymers

For applications requiring a linear, semicrystalline polyester with a long (C14) methylene repeating unit, 16-hydroxyhexadecanoic acid is a primary monomer choice. Its structure dictates a linear polymer architecture, contrasting with branched polymers from mid-chain hydroxylated analogs, making it suitable for creating materials with specific thermal and mechanical profiles.

Formulation of High-Temperature Greases and Waxes

The significantly higher melting point of 16-hydroxyhexadecanoic acid compared to palmitic acid or 12-hydroxystearic acid makes it a candidate for formulations requiring enhanced thermal stability. This is relevant in specialty lubricants, waxes, and phase-change materials where performance at elevated temperatures is critical.

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

272.23514488 Da

Monoisotopic Mass

272.23514488 Da

Heavy Atom Count

19

Melting Point

94.00 to 98.00 °C. @ 760.00 mm Hg

UNII

7IPP3U0F3I

Other CAS

506-13-8

Wikipedia

Juniperic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Hydroxy fatty acids [FA0105]

General Manufacturing Information

Hexadecanoic acid, 16-hydroxy-: ACTIVE

Dates

Last modified: 08-15-2023
1.Benveniste, I.,Saito, T.,Wang, Y., et al. Evolutionary relationship and substrate specificity of Arabidopsis thaliana fatty acid ω-hydroxylase. Plant Science 170, 326-328 (2006).

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